Introduction: Unveiling a Multifunctional Phenolic Lipid
Introduction: Unveiling a Multifunctional Phenolic Lipid
An In-Depth Technical Guide to 4-Hexylresorcinol (CAS: 136-77-6) for Researchers and Drug Development Professionals
4-Hexylresorcinol (4-HR) is an amphiphilic phenolic lipid belonging to the alkylresorcinol family, compounds characterized by a 1,3-dihydroxybenzene ring with an alkyl chain substituent.[1] While naturally occurring in sources like whole-grain wheat and rye, the 4-hexylresorcinol used in commercial applications is produced via organic synthesis.[2][3] Historically, it has a long-standing record of use in the food and pharmaceutical industries, valued for its antiseptic and anesthetic properties.[2][4] It is recognized as Generally Recognized as Safe (GRAS) for its use in food, particularly to prevent melanosis (black spot) in shrimp.[2][5]
In recent years, the application of 4-hexylresorcinol has expanded significantly into the dermatological and cosmetic fields.[4] Its emergence as a potent skin-lightening and anti-aging ingredient is attributed to its multifaceted mechanisms of action, which allow it to modulate several key biological pathways simultaneously.[1] This guide provides a comprehensive technical overview of 4-hexylresorcinol, focusing on its physicochemical properties, molecular mechanisms, experimental protocols, and safety profile to support its application in research and drug development.
Physicochemical Properties
4-Hexylresorcinol appears as a pale-yellow viscous liquid that can solidify into white or yellowish-white needles upon standing at room temperature and may acquire a brownish-pink tint with exposure to light and air.[6] It possesses a pungent odor and a sharp, astringent taste.[6] A thorough understanding of its physical and chemical characteristics is paramount for appropriate formulation and experimental design.
| Property | Value | Source |
| CAS Number | 136-77-6 | [7] |
| Molecular Formula | C₁₂H₁₈O₂ | [6] |
| Molecular Weight | 194.27 g/mol | [6] |
| IUPAC Name | 4-hexylbenzene-1,3-diol | [6] |
| Melting Point | 68-69 °C (154-156 °F) | [1][6] |
| Boiling Point | 333-335 °C (631 °F) at 760 mmHg | [1][6] |
| Solubility | - Very slightly soluble in water (< 1 mg/mL) - Freely soluble in ethanol (36 mg/mL), DMSO (50 mg/mL), ether, and acetone - Soluble (>20%) in various hydrophobic emollients and glycols | [1][6][8][9] |
| LogP (Octanol/Water) | 3.22 - 3.88 | [1][6][7] |
| pKa | 10.03 | [1] |
Core Mechanisms of Action: A Multi-Target Approach
4-Hexylresorcinol's efficacy stems from its ability to interact with multiple molecular targets. Its amphiphilic nature, combining a hydrophilic phenolic head with a hydrophobic alkyl tail, facilitates interaction with both cellular membranes and enzymes.
Inhibition of Melanogenesis
A primary mechanism for its use in dermatology is the potent inhibition of melanin synthesis.[4] Hyperpigmentation disorders like melasma and age spots are characterized by the overproduction of melanin by melanocytes in an enzymatic process known as melanogenesis.[10]
-
Tyrosinase and Peroxidase Inhibition : 4-Hexylresorcinol directly blocks the key enzymes responsible for melanin production: tyrosinase and peroxidase.[10][11] It acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin cascade.[1][5] Clinical and in-vitro studies have demonstrated that 4-hexylresorcinol is a more potent inhibitor of tyrosinase than other well-known agents such as hydroquinone and kojic acid.[5][10] A 2011 clinical study showed that a serum containing 0.5% hexylresorcinol performed as well as 2% hydroquinone in treating hyperpigmentation over 12 weeks, but with fewer side effects.[10]
Antioxidant and Anti-inflammatory Pathways
4-Hexylresorcinol exhibits significant antioxidant properties, protecting cells from oxidative stress, a key factor in skin aging and inflammation.[11]
-
ROS Scavenging : It directly scavenges reactive oxygen species (ROS), neutralizing free radicals that can damage cellular components like DNA.[1][11]
-
Glutathione System Stimulation : Beyond direct scavenging, 4-hexylresorcinol stimulates the endogenous antioxidant system by increasing the levels of glutathione and the activity of glutathione-related enzymes (glutathione peroxidase and glutathione reductase).[1]
-
NF-κB Inhibition : Inflammation is a critical component of many skin conditions and the aging process. 4-Hexylresorcinol has been shown to inhibit the phosphorylation and activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[4] This transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and enzymes such as COX-2.[4][11]
Antimicrobial and Anesthetic Activity
4-Hexylresorcinol's historical use as an antiseptic is well-documented.[12] It disrupts the cell walls of bacteria and fungi, leading to cell lysis and death.[12] This broad-spectrum activity makes it effective in topical applications for minor skin infections and in throat lozenges.[6] Concurrently, it possesses local anesthetic properties by inhibiting nerve transmission, which contributes to its efficacy in providing pain relief in oral and throat formulations.[6][12]
| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| E. coli | 2.5 |
| S. aureus | 4.5 |
| P. acne | 25 to 50 |
| Candida albicans | 3.5 |
| (Source: Data synthesized from Chaudhuri, 2015)[3] |
Anti-Glycation Properties
Glycation is a non-enzymatic reaction between sugars and proteins (like collagen and elastin) that forms Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by causing cross-linking of proteins, leading to stiffness and loss of elasticity. 4-Hexylresorcinol has demonstrated an ability to inhibit the formation of AGEs, presenting another avenue through which it exerts its anti-aging effects.[4]
Experimental Protocols and Methodologies
For researchers investigating 4-hexylresorcinol, standardized and reproducible protocols are essential. The following provides a foundational methodology for key in-vitro assays and formulation.
Protocol 1: In-Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of 4-hexylresorcinol on tyrosinase activity, a cornerstone experiment for validating its depigmenting potential.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 4-hexylresorcinol against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
4-Hexylresorcinol (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader (spectrophotometer) capable of reading at ~475 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of 4-hexylresorcinol (e.g., 10 mM) in DMSO. Create a serial dilution in DMSO to achieve a range of test concentrations.
-
Prepare a stock solution of kojic acid similarly to serve as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 120 µL phosphate buffer + 40 µL L-DOPA solution.
-
Control (Uninhibited Enzyme): 80 µL phosphate buffer + 20 µL DMSO + 20 µL tyrosinase solution + 40 µL L-DOPA solution.
-
Test Sample: 80 µL phosphate buffer + 20 µL of 4-hexylresorcinol dilution + 20 µL tyrosinase solution.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to all wells except the blank.
-
Kinetic Measurement: Immediately begin reading the absorbance at 475 nm every minute for 20-30 minutes. The absorbance increase corresponds to the formation of dopachrome.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Causality and Self-Validation: This protocol includes a positive control (kojic acid) to validate the assay's responsiveness to a known inhibitor. The use of a blank corrects for auto-oxidation of L-DOPA, and the uninhibited control establishes the baseline 100% enzyme activity. The kinetic measurement provides a more robust analysis than a single endpoint reading.
Protocol 2: Experimental Topical Formulation (Oil-in-Water Cream)
This protocol outlines the creation of a basic cream for preclinical or in-vitro skin model testing.
Objective: To formulate a stable 1% 4-hexylresorcinol cream.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol (emulsifier, thickener): 5%
-
Glyceryl Stearate (emulsifier): 3%
-
Caprylic/Capric Triglyceride (emollient): 10%
-
4-Hexylresorcinol: 1%
-
-
Water Phase:
-
Deionized Water: 79.5%
-
Glycerin (humectant): 5%
-
-
Cool-Down Phase:
-
Phenoxyethanol (preservative): 1%
-
Tocopherol (antioxidant for formula stability): 0.5%
-
Procedure:
-
Preparation: In a heat-resistant beaker, combine all Oil Phase ingredients, including the 4-hexylresorcinol. In a separate beaker, combine the Water Phase ingredients.
-
Heating: Heat both phases separately to 75°C. Stir the Oil Phase until the 4-hexylresorcinol is fully dissolved and the phase is homogenous.
-
Emulsification: Slowly add the Water Phase to the Oil Phase while mixing with a high-shear homogenizer. Mix for 5-10 minutes until a uniform white emulsion is formed.
-
Cooling: Begin cooling the emulsion while stirring gently with a propeller mixer.
-
Final Additions: When the temperature drops below 40°C, add the Cool-Down Phase ingredients (preservative and antioxidant) and mix until uniform.
-
Finalization: Adjust pH if necessary (target pH 5.0-6.0 for skin compatibility).
Formulation Rationale: 4-Hexylresorcinol's lipophilic nature (LogP ~3.5) necessitates its dissolution in the oil phase.[6] Heating ensures complete solubilization before emulsification. The choice of emulsifiers and emollients is standard for creating a stable and cosmetically acceptable base. Adding preservatives and antioxidants during the cool-down phase prevents their thermal degradation.
Safety and Toxicology
4-Hexylresorcinol is generally considered safe for topical use at recommended concentrations of 0.5% to 1%.[2][10] Clinical studies have shown it to be a safe and effective alternative to hydroquinone, with fewer side effects.[10][13]
-
Irritation and Sensitization : While resorcinol itself can be a skin irritant, highly purified 4-hexylresorcinol (with minimal residual resorcinol) shows no signs of irritation or sensitization in Human Repeat Insult Patch Tests (HRIPT) at concentrations up to 5%.[2]
-
Ingestion : When ingested in large doses, phenolic compounds can cause irritation of the gastric mucosa, nausea, and vomiting.[8]
-
Incompatibilities : 4-Hexylresorcinol is incompatible with acid chlorides, acid anhydrides, and strong oxidizing agents.[8] It may also be sensitive to prolonged exposure to light, which should be a consideration in formulation packaging.[8]
Conclusion and Future Directions
4-Hexylresorcinol stands out as a versatile and potent active ingredient with a robust history of safe use. Its multi-target mechanism of action—encompassing anti-melanogenic, antioxidant, anti-inflammatory, and anti-glycation properties—makes it a compelling molecule for drug development, particularly in dermatology. Ongoing research continues to explore its potential in other areas, including as an adjunct in anti-cancer therapy.[3][6] For researchers and formulators, 4-hexylresorcinol offers a well-characterized, effective, and safe alternative to traditional active ingredients, with significant potential for innovation in therapeutic and cosmetic applications.
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National Center for Biotechnology Information. (n.d.). Hexylresorcinol. PubChem Compound Database. Retrieved from [Link]
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- TargetMol. Hexylresorcinol.
- Walsh Medical Media. (2019, March 20). 4-Hexylresorcinol a New Molecule for Cosmetic Application.
- Chaudhuri, R. K. (2015). Hexylresorcinol: Providing Skin Benefits by Modulating Multiple Molecular Targets.
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